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molecular formula C9H9ClN2O3 B8312024 Ethyl 3-(5-chloropyrazin-2-yl)-3-oxopropanoate

Ethyl 3-(5-chloropyrazin-2-yl)-3-oxopropanoate

Cat. No. B8312024
M. Wt: 228.63 g/mol
InChI Key: ZICJSEOITWSXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071605B2

Procedure details

Ethyl 3-(5-chloropyrazin-2-yl)-3-oxopropanoate (Intermediate 45, 2.0 g, 8.77 mM) was dissolved in ethyl acetate (30 mL), to this amberlyst resin (2.0 g) and N-iodosuccinamide (2.1 g, 9.64 mM) were added and stirred for 1 h at room temperature. The resin was filtered and the filtrate was concentrated under reduced pressure to afford crude compound, which was dissolved in methanol (25 mL). Thiourea (0.99 g, 13.15 mM) was added to the reaction mixture and the reaction mixture was heated to reflux for 2 h. The methanol was concentrated under reduced pressure and the resulting residue was partitioned between sodium bicarbonate solution (50 mL) and extracted with ethyl acetate (50 mL). The organic layers were combined and dried over anhydrous sodium sulphate, filtered, concentrated under reduced pressure to obtain crude compound which was purified by flash column chromatography (gradient up to 50% of ethyl acetate/pet ether) to afford 500 mg (20.06%) of ethyl 2-amino-4-(5-chloropyrazin-2-yl)-1,3-thiazole-5-carboxylate off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
2 g
Type
reactant
Reaction Step One
Name
N-iodosuccinamide
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8](=O)[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N:6][CH:7]=1.INC(=O)CCC(N)=O.[NH2:25][C:26]([NH2:28])=[S:27]>C(OCC)(=O)C.CO>[NH2:28][C:26]1[S:27][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[C:8]([C:5]2[CH:4]=[N:3][C:2]([Cl:1])=[CH:7][N:6]=2)[N:25]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(CC(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(CC(=O)OCC)=O
Name
resin
Quantity
2 g
Type
reactant
Smiles
Name
N-iodosuccinamide
Quantity
2.1 g
Type
reactant
Smiles
INC(CCC(=O)N)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The resin was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude compound, which
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The methanol was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between sodium bicarbonate solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crude compound which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (gradient up to 50% of ethyl acetate/pet ether)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1SC(=C(N1)C1=NC=C(N=C1)Cl)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 20.06%
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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